1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride

Description

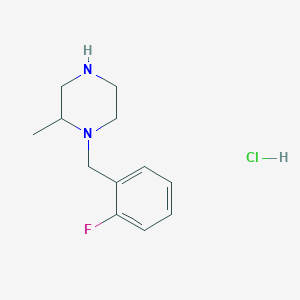

1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride (CAS: 1261233-71-9) is a piperazine derivative characterized by a 2-fluorobenzyl group at the N1 position and a methyl group at the C2 position of the piperazine ring. Its molecular formula is C₁₂H₁₈ClFN₂, with a molecular weight of 244.73 g/mol . This compound is primarily utilized in medicinal chemistry research, particularly in the synthesis of kinase inhibitors and intermediates for bioactive molecules . Its structural features, including fluorine substitution and methyl branching, influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13;/h2-5,10,14H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLAXOHUDBMLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261235-84-0 | |

| Record name | Piperazine, 1-[(2-fluorophenyl)methyl]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with 2-methylpiperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The fluorobenzyl group plays a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen vs. Alkoxy Substituents : Fluorine (electron-withdrawing) in the target compound enhances metabolic stability compared to methoxy (electron-donating) analogs . Dichloro-substituted derivatives (e.g., 2,5-dichloro) exhibit increased lipophilicity, impacting membrane permeability .

Pharmacological Activity

Kinase Inhibition :

- The target compound’s structural analogs, such as H-7 (1-[5-isoquinolinylsulfonyl]-2-methyl-piperazine dihydrochloride), inhibit protein kinase C (PKC) and cyclic nucleotide-dependent kinases . The 2-fluorobenzyl group enhances selectivity for specific kinase isoforms compared to phenyl or phenethyl derivatives .

Theranostic Applications:

- Fluorine-substituted piperazines are key intermediates in drugs like riociguat (pulmonary hypertension), where the 2-fluorobenzyl moiety improves bioavailability .

Physicochemical and Commercial Considerations

- Solubility : Methoxy-substituted derivatives (e.g., 1-(4-methoxy-benzyl)-2-methyl-piperazine HCl) exhibit higher aqueous solubility than halogenated analogs due to polar methoxy groups .

- Stability: Fluorine substitution increases metabolic stability, making the target compound more suitable for in vivo studies compared to non-fluorinated analogs .

- Commercial Availability : The target compound is listed as discontinued in commercial catalogs, whereas analogs like 1-(2-fluorobenzyl)piperazine dihydrochloride remain available for research .

Biological Activity

1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride is a chemical compound belonging to the piperazine class, characterized by a piperazine ring substituted with a 2-fluorobenzyl group. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the field of neuropharmacology. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₁H₁₄ClFN₂

- Molecular Weight : Approximately 230.71 g/mol

The compound's structure includes a piperazine ring, which allows for diverse chemical reactivity due to its functional groups. The presence of the fluorobenzyl group enhances its binding affinity to various biological targets, particularly neurotransmitter receptors.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that it may act as an agonist or antagonist at serotonin and dopamine receptors, influencing various physiological processes related to mood regulation and psychiatric disorders .

Interaction Studies

Interaction studies have focused on understanding how this compound binds to different receptors:

- Serotonin Receptors : Potential modulation of serotonin pathways could lead to applications in treating depression and anxiety disorders.

- Dopamine Receptors : Its interaction with dopamine receptors suggests possible implications in managing conditions like schizophrenia and Parkinson's disease.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antidepressant Effects : Preliminary investigations suggest that the compound may exhibit antidepressant-like properties in animal models, potentially through its action on serotonin and norepinephrine pathways.

- Anxiolytic Properties : Research indicates that compounds similar to this one may possess anxiolytic effects, making them candidates for further exploration in anxiety treatment .

Case Studies

- Animal Model Studies : In a study involving rodent models, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. The results suggest a potential for development as an anxiolytic agent.

- Binding Affinity Tests : Radiolabeled binding assays have shown that this compound has a high affinity for serotonin receptors, indicating its potential effectiveness in modulating serotonin-related pathways.

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions. The following steps outline a common synthetic route:

- Starting Materials : 2-Fluorobenzyl chloride and piperazine.

- Reaction Conditions : The reaction is conducted in organic solvents such as dichloromethane or toluene under reflux conditions.

- Final Product : The resulting product is purified and converted into its hydrochloride salt form by treatment with hydrochloric acid.

Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Fluoro-benzyl)-2-methyl-piperazine hydrochloride to improve yield and purity?

Methodological Answer:

- Stepwise Protocol : Begin with nucleophilic substitution of 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF under basic conditions (e.g., K₂CO₃) at room temperature for 6–7 hours. Monitor progress via TLC (hexane:ethyl acetate = 2:1). Extract with methylene chloride, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (ethyl acetate:hexane = 1:8) .

- Critical Parameters : Optimize reaction time (excessive stirring may lead to byproducts) and stoichiometric ratios (e.g., 1.2 equiv. of propargyl bromide to ensure complete substitution). Use inert atmosphere (N₂/Ar) to prevent oxidation.

- Yield Enhancement : Recrystallization in ethanol or isopropanol can further improve purity.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the 2-fluoro-benzyl group (δ ~7.0–7.5 ppm for aromatic protons) and piperazine backbone (δ ~2.5–3.5 ppm for methylene/methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H⁺] at m/z 267.1 for C₁₂H₁₆ClFN₂).

- HPLC Analysis : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazards : Skin toxicity (H311), eye irritation (H319), and environmental toxicity (H410). Use nitrile gloves, lab coat, and safety goggles .

- Storage : Store in sealed containers under inert gas (e.g., N₂) at 0–10°C to prevent degradation .

- Waste Disposal : Neutralize with dilute NaOH before incineration in compliance with EPA guidelines .

Advanced Research Questions

Q. How does the 2-fluoro-benzyl substituent influence the compound’s biological activity compared to other halogenated analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The 2-fluoro group enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to chloro or bromo analogs. Perform comparative docking studies (e.g., AutoDock Vina) to assess binding affinity to targets like serotonin receptors or kinases .

- Experimental Validation : Synthesize analogs (e.g., 3-fluoro or 4-fluoro derivatives) and test in vitro using radioligand binding assays (e.g., 5-HT₁A receptor inhibition). Fluorine’s electronegativity may improve π-stacking interactions in hydrophobic binding pockets .

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different studies?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., unreacted starting materials) affecting bioactivity .

- Assay Standardization : Use identical buffer conditions (e.g., Tris-HCl pH 7.4, 1 mM Mg²⁺) and cell lines (e.g., HEK293 for GPCR assays). Discrepancies may arise from variations in membrane preparation or radioligand concentrations .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to reference ligands like WAY-100635 for 5-HT₁A).

Q. What strategies are effective for designing derivatives of this compound to improve blood-brain barrier (BBB) penetration?

Methodological Answer:

- Lipophilicity Optimization : Calculate logP values (e.g., using ChemDraw). Introduce methyl or trifluoromethyl groups to increase logP from ~2.0 to 2.5–3.0, enhancing passive diffusion .

- Pro-drug Approach : Synthesize ester derivatives (e.g., acetylated piperazine) to improve solubility. Hydrolyze in vivo via esterases to release the active compound .

- In Silico Modeling : Use SwissADME or BBB Predictor to prioritize candidates with optimal polar surface area (<90 Ų) and molecular weight (<450 Da) .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH for 6 months) in buffers (pH 1.2–7.4). The hydrochloride salt may hydrolyze faster in acidic conditions, releasing free base .

- Degradation Pathways : Use LC-MS to identify breakdown products (e.g., demethylation or fluorobenzyl cleavage). Compare with literature on analogous piperazines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.